Koaburaside
Overview
Description
Koaburaside is a phenolic glycoside compound isolated from the plant Lindera obtusiloba. It is known for its antihistamine, antioxidant, and anti-inflammatory properties. The systematic IUPAC name for this compound is (2S,3R,4S,5S,6R)-2-(4-Hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol .
Mechanism of Action
Target of Action
Koaburaside is a natural compound that primarily targets histamine release and the expressions of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in human mast cells . These targets play a crucial role in the body’s immune response, particularly in inflammation and allergic reactions.
Mode of Action
This compound interacts with its targets by inhibiting the release of histamine and suppressing the expressions of IL-6 and TNF-α . This interaction results in the reduction of inflammation and allergic reactions in the body.
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the immune response. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can modulate the body’s immune response, particularly in the context of inflammation and allergic reactions .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of inflammation and allergic reactions. By inhibiting histamine release and suppressing IL-6 and TNF-α expressions, this compound can alleviate symptoms associated with these conditions .
Biochemical Analysis
Biochemical Properties
Koaburaside shows antioxidant activity with an IC50 of 9.0 μM for DPPH-free radical scavenging assay . It inhibits histamine release and expressions of IL-6 and TNF-α in human mast cells .
Cellular Effects
This compound influences cell function by inhibiting histamine release and reducing the expressions of IL-6 and TNF-α in human mast cells . These effects can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its antioxidant activity and its ability to inhibit histamine release and reduce the expressions of IL-6 and TNF-α . These actions can lead to changes in gene expression and impact various biochemical reactions.
Temporal Effects in Laboratory Settings
Information concerning the stability of this compound, particularly in solution, has rarely been reported . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .
Metabolic Pathways
Given its antioxidant activity and its effects on histamine release and cytokine expression, it is likely that it interacts with enzymes and cofactors involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Koaburaside can be synthesized through various methods, including extraction from natural sources and chemical synthesis. The extraction process typically involves the use of solvents to isolate the compound from the plant material. Chemical synthesis of this compound involves the glycosylation of 4-hydroxy-3,5-dimethoxyphenol with a suitable glycosyl donor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often relies on the extraction from Lindera obtusiloba due to the complexity of its chemical synthesis. The extraction process involves the use of solvents such as ethanol or methanol, followed by purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
Koaburaside undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of reduced phenolic compounds.
Substitution: This compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic compounds.
Substitution: Various substituted phenolic glycosides.
Scientific Research Applications
Koaburaside has several scientific research applications, including:
Chemistry: Used as a model compound for studying phenolic glycosides and their reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Studied for its potential use in treating allergic reactions and inflammatory diseases.
Industry: Used in the development of natural antioxidant products.
Comparison with Similar Compounds
Similar Compounds
Syringic Acid: A hydroxybenzoic acid with similar antioxidant properties.
Synaptic Acid: A hydroxycinnamic acid with comparable antioxidant activity.
Uniqueness
Koaburaside is unique due to its combination of antioxidant, anti-inflammatory, and antihistamine properties. Unlike syringic acid and synaptic acid, this compound also exhibits significant anti-allergic inflammatory activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-3,5-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O9/c1-20-7-3-6(4-8(21-2)10(7)16)22-14-13(19)12(18)11(17)9(5-15)23-14/h3-4,9,11-19H,5H2,1-2H3/t9-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHCKWOYUSDWOF-RGCYKPLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)OC2C(C(C(C(O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301045650 | |
Record name | Koaburaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-73-0 | |
Record name | Koaburaside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41653-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Koaburaside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Koaburaside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301045650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KOABURASIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8R952KQV3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Koaburaside is a phenolic glycoside found in various plant species, including Lindera obtusiloba [], Eurycorymbus cavaleriei [], Aeschynanthus bracteatus [], and many others. It is often found alongside other phenolic compounds and lignans.
ANone: While the provided research papers do not always explicitly state the molecular formula and weight, this compound's structure is consistently identified as 2,6-dimethoxy-4-hydroxyphenyl-β-D-glucopyranoside. Based on this, we can deduce:
- Spectroscopic Data: The research relies heavily on NMR (1H, 13C, COSY, HMQC, HMBC) [, , ] and MS [] for structural elucidation. Specific peak assignments are detailed within the individual papers.
ANone: this compound has demonstrated several noteworthy activities:
- Anti-allergic inflammatory activity: In a study on human mast cells, this compound suppressed histamine release and showed potential for mitigating allergic inflammatory responses [].
- Antioxidant activity: It exhibited antioxidant activity in a DPPH free radical scavenging assay [, ].
- α-glucosidase inhibitory activity: this compound showed moderate inhibitory activity against α-glucosidase, suggesting potential for managing blood sugar levels [].
A: Research suggests that this compound inhibits histamine release from mast cells, which are key players in allergic reactions []. Furthermore, it can attenuate the gene expression of pro-inflammatory cytokines TNF-α and IL-6 in human mast cells, further contributing to its anti-allergic inflammatory properties [].
ANone: While more research is needed, studies highlight its potential in the following areas:
- Allergic diseases: Its ability to inhibit histamine release and pro-inflammatory cytokine production suggests potential for treating allergic rhinitis, atopic dermatitis, and asthma [].
- Diabetes management: The moderate α-glucosidase inhibitory activity indicates possible applications in managing blood sugar levels in type 2 diabetes [].
A: Although no dedicated SAR studies are cited within the provided research, one study observed that this compound, along with two other phenolic glycosides, 2,6-dimethoxy-4-hydroxyphenyl-1-O-ß-D- glucopyranoside and (6-hydroxyphenyl)-1-O-β-D-glucopyranoside, were more effective at suppressing histamine release from mast cells than gallic acid, a known anti-inflammatory agent []. This finding suggests that the specific structural features of these phenolic glycosides, including this compound, are important for their anti-allergic inflammatory activity.
ANone: Researchers frequently utilize a combination of chromatography and spectroscopy methods:
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